molecular formula C8H15NO2S B12548603 3-(1,3-Thiazolidin-2-YL)oxan-4-OL CAS No. 143366-06-7

3-(1,3-Thiazolidin-2-YL)oxan-4-OL

Cat. No.: B12548603
CAS No.: 143366-06-7
M. Wt: 189.28 g/mol
InChI Key: FEDFEIPICUUURA-UHFFFAOYSA-N
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Description

3-(1,3-Thiazolidin-2-YL)oxan-4-OL is a heterocyclic compound that features a thiazolidine ring fused with an oxane ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazolidin-2-YL)oxan-4-OL typically involves multicomponent reactions, click reactions, and green chemistry approaches. One common method includes the reaction of aniline, chlorobenzaldehyde, and thioglycolic acid in the presence of a catalyst . The reaction conditions often involve refluxing in toluene or other suitable solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of thiazolidine derivatives, including this compound, often employs green synthesis techniques to improve selectivity, product yield, and pharmacokinetic activity. These methods include the use of nano-catalysis and recyclable catalysts to ensure cleaner reaction profiles and efficient catalyst recovery .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Thiazolidin-2-YL)oxan-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites in the thiazolidine and oxane rings .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidine derivatives with altered functional groups .

Properties

CAS No.

143366-06-7

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

3-(1,3-thiazolidin-2-yl)oxan-4-ol

InChI

InChI=1S/C8H15NO2S/c10-7-1-3-11-5-6(7)8-9-2-4-12-8/h6-10H,1-5H2

InChI Key

FEDFEIPICUUURA-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1O)C2NCCS2

Origin of Product

United States

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